molecular formula C4H3ClN2O2 B068626 5-Chlorouracil CAS No. 164415-64-9

5-Chlorouracil

Cat. No. B068626
M. Wt: 146.53 g/mol
InChI Key: ZFTBZKVVGZNMJR-UHFFFAOYSA-N
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Description

5-Chlorouracil is a chemical compound that belongs to the class of pyrimidine analogs. It is a halogenated derivative of uracil, which is a naturally occurring nucleobase. 5-Chlorouracil has been widely studied for its potential applications in scientific research, particularly in the field of cancer treatment.

Scientific Research Applications

Photolysis in Natural Waters

5-Chlorouracil, formed during chlorination of natural waters, undergoes photolysis when exposed to ultraviolet light. The rate of photolysis varies with pH and temperature, potentially having a half-life as low as two days under certain conditions (Southworth & Gehrs, 1976).

Transition Metal Complexes

5-Chlorouracil forms complexes with various metal ions, displaying characteristics important in coordination chemistry. These complexes are typically polymeric and insoluble in organic solvents (Singh, Ghose & Ghose, 1988).

Fluorescence Properties

The fluorescence and absorption spectra of 5-Chlorouracil vary with pH, indicating the presence of different tautomers. This is significant in understanding its acid-base equilibrium and ground state behavior (Suwaiyan, Morsy & Odah, 1995).

Electron-Induced Chemistry

5-Chlorouracil undergoes fragmentation when exposed to electron attachment, influenced by its molecular structure. This understanding is essential in fields like radiation chemistry (Sommerfeld, 2001).

Molecular Docking Studies

5-Chlorouracil shows potential in binding to DNA's active site through hydrogen bonding, indicating its relevance in molecular biology and drug design (Akalin, Çelik & Akyuz, 2020).

Environmental Monitoring

5-Chlorouracil serves as an internal standard in environmental monitoring, particularly in assessing exposure to antineoplastic drugs in occupational settings (Micoli et al., 2001).

Adsorption Studies

Studies on the adsorption of 5-Chlorouracil onto montmorillonite provide insights into its interaction with clay minerals, which is crucial in environmental sciences and pharmacology (Akyuz & Akyuz, 2017).

Antitumor Activity

Complexes of 5-Chlorouracil with metal ions have shown significant antitumor activity, particularly against certain types of cancer cells (Narang, Singh & Bhattacharya, 1998).

properties

IUPAC Name

5-chloro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTBZKVVGZNMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075137
Record name 5-Chlorouracil
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Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorouracil

CAS RN

1820-81-1
Record name 5-Chlorouracil
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Record name 5-Chlorouracil
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Record name 5-CHLOROURACIL
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Record name 5-Chlorouracil
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Record name 5-chlorouracil
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Record name 5-CHLOROURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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